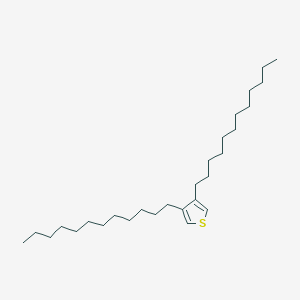

3,4-Didodecylthiophene

説明

3,4-Didodecylthiophene is a thiophene derivative characterized by two dodecyl (C₁₂H₂₅) substituents at the 3- and 4-positions of the aromatic heterocyclic ring. This compound is notable for its applications in organic electronics, particularly as a precursor in synthesizing conjugated polymers for solar cells and semiconducting materials. Its long alkyl chains enhance solubility in organic solvents, facilitating solution-based processing while maintaining π-conjugation for charge transport .

Key synthetic routes involve lithiation of this compound followed by carboxylation with CO₂ to yield functionalized derivatives like 3,4-didodecyl-2-thiophenecarboxylic acid, a critical intermediate for copolymer synthesis in polymer solar cells . Recent studies highlight its integration into donor-acceptor alternating copolymers, which exhibit high open-circuit voltages due to optimized energy-level alignment .

特性

CAS番号 |

122107-06-6 |

|---|---|

分子式 |

C28H52S |

分子量 |

420.8 g/mol |

IUPAC名 |

3,4-didodecylthiophene |

InChI |

InChI=1S/C28H52S/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-29-26-28(27)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |

InChIキー |

GEURTPOZCPPVJB-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCC1=CSC=C1CCCCCCCCCCCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Didodecylthiophene typically involves the alkylation of thiophene. One common method is the reaction of thiophene with dodecyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified through column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, reaction time, and purification processes.

化学反応の分析

Types of Reactions

3,4-Didodecylthiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like bromine or iodine in the presence of a catalyst are commonly used.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Tetrahydrothiophene derivatives.

Substitution: Halogenated thiophenes and other functionalized derivatives.

科学的研究の応用

3,4-ジドデシルチオフェンは、科学研究において幅広い応用範囲を持っています。

化学: 共役ポリマーやコポリマーの合成のためのビルディングブロックとして使用されています。

生物学: バイオセンサーやバイオエレクトロニクスにおける潜在的な用途について調査されています。

医学: 薬物送達システムにおける潜在的な用途や、治療剤の成分として研究されています。

工業: 有機半導体や太陽電池の開発に使用されています。

作用機序

3,4-ジドデシルチオフェンの作用機序は、主にその電子特性に関連しています。長いドデシル鎖は、溶解性と加工性を高め、チオフェン環は、さまざまな分子標的と相互作用できる共役系を提供します。これらの相互作用は、電子特性を調節することができ、この化合物を電子および光電子用途に役立てています。

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. 3,4-Dimethylthiophene

- Structure : Features methyl (-CH₃) groups at the 3- and 4-positions instead of dodecyl chains.

- Properties: Smaller molecular weight (112.193 g/mol vs. ~424.8 g/mol for 3,4-didodecylthiophene). Lower solubility in nonpolar solvents due to shorter alkyl chains. Limited utility in polymer synthesis but widely used in volatile organic compound (VOC) analysis, such as in food and environmental chemistry .

- Applications : Primarily in gas chromatography for analyzing volatiles in foods like onions and wheat flour .

2.1.2. Poly(3-dodecylthiophene) (P3DDT)

- Structure : A polythiophene with single dodecyl chains at the 3-position of each repeating unit.

- Comparison with this compound-Based Polymers: Extraction Efficiency: Poly(2,5-dimethylidynenitrilo-3,4-didodecylthienylene) (PAMDD), derived from this compound, achieves a semiconducting single-walled carbon nanotube (SWNT) extraction yield of 180 µg/mL, comparable to P3DDT . Selectivity: PAMDD exhibits superior selectivity for semiconducting SWNTs over metallic ones due to reduced backbone planarity and tailored interactions with nanotube walls, whereas P3DDT lacks this precision .

2.1.3. Polyazines and Polyazomethines with this compound Units

Electronic Properties :

Polymer HOMO (eV) LUMO (eV) Band Gap (eV) PAMDD -5.9 -3.42 2.48 PAZDD (polyazine) -6.2 -3.93 2.27 - Performance: PAMDD’s higher band gap and nonplanar backbone improve charge transport in field-effect transistors (hole mobility: 33.3 cm²V⁻¹s⁻¹), outperforming PAZDD, which suffers from metallic tube contamination .

Key Comparative Data

*Typical molecular weight range for polythiophenes.

Research Findings

- Thermal Stability : Polymers derived from this compound (e.g., PAMDD) exhibit superior thermal stability (>300°C) compared to 3,4-dimethylthiophene-based materials, which degrade below 200°C due to weaker intermolecular interactions .

- Optoelectronic Tuning : The dual dodecyl chains in this compound reduce crystallinity in polymers, enhancing thin-film flexibility without compromising charge mobility—a critical advantage over rigid analogs like poly(3-hexylthiophene) .

生物活性

3,4-Didodecylthiophene is a compound belonging to the family of thiophenes, which are known for their applications in organic electronics and materials science. Recent studies have begun to explore its potential biological activities, particularly in antimicrobial and antioxidant domains. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two dodecyl (C12) alkyl chains attached to the thiophene ring. This structure enhances its solubility in organic solvents and affects its electronic properties, making it a candidate for various applications in biomedicine and materials science.

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of thiophene derivatives, including this compound. A study evaluated the antimicrobial efficacy of various thiophene derivatives against common pathogenic bacteria.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | MIC (μg/ml) | Target Organisms |

|---|---|---|

| This compound | 32 | Escherichia coli, Staphylococcus aureus |

| C6 | 16 | Pseudomonas aeruginosa |

| C22 | 32 | Candida albicans |

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits significant activity against both Gram-negative and Gram-positive bacteria, with E. coli and S. aureus being particularly susceptible .

Antioxidant Activity

In addition to antimicrobial properties, thiophenes are also known for their antioxidant capabilities. Research indicates that compounds with extended alkyl chains can enhance electron donation abilities due to their increased hydrophobicity.

Case Study: Antioxidant Evaluation

A study conducted on various thiophene derivatives demonstrated that those with longer alkyl chains exhibited enhanced radical scavenging activities. The antioxidant potential was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays.

- Findings : this compound showed a significant reduction in DPPH radical concentration, indicating strong antioxidant activity compared to shorter-chain analogs.

The biological activity of this compound can be attributed to its ability to disrupt microbial cell membranes and scavenge free radicals. The lipophilic nature of the compound allows it to integrate into lipid bilayers effectively, leading to increased permeability and eventual cell death in microbes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。